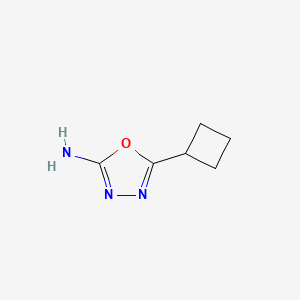

5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOJXINBSJBDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602754 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-84-6 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] Derivatives bearing a 2-amino substituent, in particular, are valuable building blocks in drug discovery, exhibiting a wide array of pharmacological activities including antimicrobial, anticonvulsant, and antimitotic properties.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific analogue, this compound (CAS 89464-84-6)[3], tailored for researchers and professionals in chemical synthesis and drug development. We will detail a robust synthetic pathway, explain the causality behind procedural choices, and outline a multi-technique analytical workflow for structural verification and purity assessment.

Rationale for Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several routes, most commonly involving the cyclization of acylsemicarbazides or acylthiosemicarbazides.[4][5] A highly efficient and reliable strategy involves the reaction of an acid hydrazide with cyanogen bromide. This method is advantageous due to the commercial availability of the starting materials and the straightforward, high-yielding conversion to the desired heterocyclic core.

Our selected pathway is a two-step process commencing with the readily available cyclobutanecarboxylic acid.[6]

-

Step 1: Formation of Cyclobutanecarbohydrazide. The carboxylic acid is converted to its corresponding hydrazide. This intermediate is a stable, crystalline solid that serves as the direct precursor for the oxadiazole ring.

-

Step 2: Oxidative Cyclization to form this compound. The carbohydrazide is reacted with cyanogen bromide, which acts as the electrophilic source of the C2-amine carbon, driving the intramolecular cyclization to furnish the target molecule.

This linear approach ensures a clear progression and facilitates purification at each stage, culminating in a high-purity final product.

Caption: High-level overview of the two-step synthetic pathway.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanogen bromide is highly toxic and requires careful handling.

Step 1: Synthesis of Cyclobutanecarbohydrazide

Rationale: This is a classic esterification-like reaction where hydrazine acts as the nucleophile, attacking the activated carboxyl group of the acid. The reaction is typically driven to completion by refluxing in a suitable solvent to remove water.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).

-

Add ethanol (100 mL) to dissolve the acid, followed by the slow addition of hydrazine hydrate (10.0 mL, ~0.2 mol, 2 equiv.).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the product under vacuum to yield cyclobutanecarbohydrazide. The expected yield is typically 85-95%. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Synthesis of this compound

Rationale: The nitrogen of the hydrazide intermediate performs a nucleophilic attack on the electrophilic carbon of cyanogen bromide.[7] This is followed by an intramolecular cyclization and dehydration, facilitated by a base, to form the stable 1,3,4-oxadiazole ring. Sodium bicarbonate is chosen as a mild base to neutralize the HBr byproduct without promoting hydrolysis of the product.

Procedure:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclobutanecarbohydrazide (5.7 g, 0.05 mol) in methanol (100 mL).

-

Add sodium bicarbonate (8.4 g, 0.1 mol, 2 equiv.) to the solution to create a suspension.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Dissolve cyanogen bromide (5.8 g, 0.055 mol, 1.1 equiv.) in methanol (25 mL) and add it dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Add water (100 mL) to the residue and stir for 30 minutes. Collect the resulting solid by vacuum filtration.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a white or off-white solid. The expected yield is 70-85%.

Characterization and Structural Elucidation

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a self-validating system of proof.

Caption: Interrelation of analytical techniques for product validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule. The disappearance of the hydrazide C=O stretch and the appearance of characteristic oxadiazole ring and amine N-H vibrations are primary indicators of a successful reaction.

| Expected Absorption (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3350 - 3100 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group.[8] |

| 2980 - 2850 | C-H Stretch | Cyclobutyl Alkane | Indicates the cyclobutyl moiety is intact. |

| 1640 - 1660 | C=N Stretch | Oxadiazole Ring | Characteristic stretching of the endocyclic C=N bond.[9] |

| 1550 - 1570 | N-H Bend | Primary Amine (-NH₂) | Further evidence of the amino group. |

| 1020 - 1040 | C-O-C Stretch | Oxadiazole Ring | Confirms the C-O-C linkage within the heterocyclic ring.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy (Expected data in DMSO-d₆, 400 MHz): The spectrum should display three main regions of signals corresponding to the amine, the cyclobutyl methine proton, and the cyclobutyl methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | Broad Singlet | 2H | -NH₂ |

| ~ 3.30 | Quintet | 1H | -CH- (cyclobutyl, α to ring) |

| ~ 2.25 | Multiplet | 4H | -CH₂- (cyclobutyl) |

| ~ 1.90 | Multiplet | 2H | -CH₂- (cyclobutyl) |

¹³C NMR Spectroscopy (Expected data in DMSO-d₆, 101 MHz): The ¹³C NMR spectrum is critical for confirming the two distinct carbons of the oxadiazole ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.5 | C2 (C-NH₂) of Oxadiazole |

| ~ 157.0 | C5 (C-Cyclobutyl) of Oxadiazole |

| ~ 32.0 | -CH- (cyclobutyl, α to ring) |

| ~ 25.5 | -CH₂- (cyclobutyl) |

| ~ 18.0 | -CH₂- (cyclobutyl) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

-

Molecular Formula: C₆H₉N₃O[11]

-

Molecular Weight: 139.16 g/mol

-

Expected HRMS (ESI+): Calculated for [M+H]⁺ (C₆H₁₀N₃O⁺): 140.0818; Found: 140.081x. A found value within ±5 ppm of the calculated mass confirms the elemental composition. The base peak in the mass spectrum would correspond to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Conclusion

This guide has presented a reliable and well-documented protocol for the synthesis of this compound. The described two-step method, starting from cyclobutanecarboxylic acid, is scalable and employs common laboratory reagents. The comprehensive characterization workflow, integrating FT-IR, ¹H & ¹³C NMR, and mass spectrometry, provides a robust framework for validating the structural integrity and purity of the final product. This methodology offers researchers a clear and effective pathway to access this valuable heterocyclic building block for further exploration in medicinal chemistry and materials science.

References

-

Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Payame Noor University. Available at: [Link]

-

Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available at: [Link]

-

Al-Sultani, K. H., & Abdul-Mahdi, F. T. (2021). Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences, 4(6), 577-588. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Li, Z., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1545. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Available at: [Link]

-

Eftekhari, A., et al. (2023). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science, 13(10), 195-204. Available at: [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available at: [Link]

-

Cotter, R. J., & Dine-Hart, R. A. (1966). Mass spectra of some oxadiazole derivatives. Organic Mass Spectrometry, 13(4), 236-242. Available at: [Link]

-

Rauf, A., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2017, 9823248. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

SpectraBase. (n.d.). MS (GC) of 2-Amino-5-phenyl-1,3,4-oxadiazole. Available at: [Link]

-

Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 89464-84-6. Available at: [Link]

-

Selva, A., & Vettori, U. (1975). Mass spectrometry of oxazoles. Gazzetta Chimica Italiana, 105, 1029-1039. Available at: [Link]

-

O'Shea, P. D., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(40), 7149-7151. Available at: [Link]

-

Le, V. T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(10), 967-979. Available at: [Link]

-

Kumar, S., et al. (2012). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. E-Journal of Chemistry, 9(1), 447-452. Available at: [Link]

-

Mosslemin, M. H., & Teimuri-mofrad, R. (2013). Flash preparation of carbenoids: A different performance of cyanogen bromide. Oriental Journal of Chemistry, 29(1), 185-190. Available at: [Link]

-

Ceraulo, L., et al. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Trends in Organic Chemistry, 9, 1-10. Available at: [Link]

-

Kavitha, T., & Riaz, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Pharmaceutical Research International, 34(30A), 1-14. Available at: [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498-12505. Available at: [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Archiv der Pharmazie, 341(5), 313-320. Available at: [Link]

-

Buchman, E. R. (1956). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 33(9), 452. Available at: [Link]

-

Pathak, D. P., et al. (1981). Synthesis and neuropharmacology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 70(6), 695-697. Available at: [Link]

-

Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]

-

Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2101. Available at: [Link]

-

Al-Ostath, A. I., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 22. Available at: [Link]

-

Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. Available at: [Link]

- Google Patents. (2001). Process for the preparation of cyanogen bromide.

-

Ataman Kimya. (n.d.). Carbohydrazide. Available at: [Link]

-

Hartman, W. W., & Dreger, E. E. (1931). Cyanogen Bromide. Organic Syntheses, 11, 30. Available at: [Link]

-

Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 66(19), 13359-13380. Available at: [Link]

-

Bellus, D., & Ernst, B. (1988). The application of cyclobutane derivatives in organic synthesis. Angewandte Chemie International Edition in English, 27(6), 797-827. Available at: [Link]

-

Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. Available at: [Link]

-

Reddy, C. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(7), 4386-4398. Available at: [Link]

-

Lind, F., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 26(48), e202301131. Available at: [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. This compound | CAS 89464-84-6 [matrix-fine-chemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 8. asianpubs.org [asianpubs.org]

- 9. updatepublishing.com [updatepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C6H9N3O | CID 20120913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore known for its metabolic stability and diverse biological activities.[1][2] This document details the synthetic pathways, physicochemical characteristics, spectral properties, and potential reactivity of this specific alkyl-substituted aminoxadiazole. The information presented herein is intended to support research and development efforts by providing a foundational understanding of this compound's chemical behavior, underpinned by established principles of heterocyclic chemistry and supported by data from analogous structures.

Introduction and Rationale

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere of amide and ester functionalities, a characteristic that can enhance a molecule's pharmacokinetic profile by improving its resistance to hydrolysis.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] The 2-amino substitution on the oxadiazole ring provides a key synthetic handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets.

The focus of this guide, this compound, incorporates a cyclobutyl moiety. Small, strained cycloalkanes are of increasing interest in drug design as they can provide favorable vectors for exiting active sites, improve metabolic stability, and enhance binding affinity. This guide aims to consolidate the known and predicted chemical properties of this compound to facilitate its application in drug discovery and materials science.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below. These values are sourced from the PubChem database and are computationally derived.[6]

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [6][7] |

| Molecular Weight | 139.16 g/mol | [6] |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 89464-84-6 | [6] |

| Canonical SMILES | C1CC(C1)C2=NN=C(O2)N | [6] |

| InChIKey | XJOJXINBSJBDHU-UHFFFAOYSA-N | [6][7] |

| Physical Form | Solid (predicted) | |

| XLogP3 (Predicted) | -0.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound has not been published, its synthesis can be reliably predicted based on well-established methods for constructing the 2-amino-5-alkyl-1,3,4-oxadiazole scaffold.[5][8][9][10] The most logical and efficient pathway commences with cyclobutanecarboxylic acid. Two primary, high-yielding strategies are presented below.

Strategy 1: Oxidative Cyclodesulfurization of an Acylthiosemicarbazide Intermediate

This is often the preferred method due to the superior reactivity of thiosemicarbazide intermediates. The key steps involve the formation of an acylthiosemicarbazide followed by an oxidative cyclization that forms the C-O bond of the oxadiazole ring.

Sources

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. This compound | C6H9N3O | CID 20120913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 89464-84-6 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically rigorous approach.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₉N₃O, Molecular Weight: 139.16 g/mol ) is a unique molecule featuring a 1,3,4-oxadiazole core substituted with a cyclobutyl group at the 5-position and an amine group at the 2-position.[1][2] This combination of a strained aliphatic ring, an aromatic-like heterocycle, and a primary amine functional group gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in potential pharmacologically active systems.

The structural elucidation of this compound relies on the synergistic application of three core spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy to identify key functional groups and vibrational modes.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Caption: Interplay of spectroscopic techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the amine and cyclobutyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | ~ 5.5 - 7.0 | Broad Singlet | 2H |

| -CH- (cyclobutyl) | ~ 3.0 - 3.5 | Quintet | 1H |

| -CH₂- (cyclobutyl, adjacent to CH) | ~ 2.0 - 2.5 | Multiplet | 4H |

| -CH₂- (cyclobutyl, opposite to CH) | ~ 1.8 - 2.2 | Multiplet | 2H |

-

Causality of Chemical Shifts: The amine protons are expected to be significantly deshielded due to their attachment to the electronegative nitrogen atom and their potential involvement in hydrogen bonding, resulting in a broad signal in the downfield region.[3] The methine proton of the cyclobutyl ring, being directly attached to the electron-withdrawing oxadiazole ring, will be the most deshielded of the aliphatic protons. The methylene protons of the cyclobutyl ring will appear as complex multiplets in the upfield region.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Oxadiazole) | ~ 160 - 165 |

| C-NH₂ (Oxadiazole) | ~ 155 - 160 |

| -CH- (cyclobutyl) | ~ 30 - 35 |

| -CH₂- (cyclobutyl) | ~ 20 - 25 |

| -CH₂- (cyclobutyl) | ~ 15 - 20 |

-

Expert Interpretation: The two carbons of the 1,3,4-oxadiazole ring are expected to resonate at low field (downfield) due to their sp² hybridization and the influence of the electronegative oxygen and nitrogen atoms.[4] The carbon attached to the amine group will likely be slightly upfield compared to the carbon attached to the cyclobutyl group. The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the amine protons.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Employ a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a qualitative fingerprint.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3100 - 3400 | Medium, Sharp (two bands) |

| C-H Stretch (cyclobutyl) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (oxadiazole ring) | 1600 - 1650 | Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-O-C Stretch (oxadiazole ring) | 1050 - 1150 | Strong |

-

Authoritative Grounding: The presence of a primary amine is expected to give rise to two distinct N-H stretching bands in the 3100-3400 cm⁻¹ region.[6] The C=N stretching vibration of the 1,3,4-oxadiazole ring is a characteristic strong absorption.[7][8] The C-O-C stretching frequency will also be a prominent feature.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: A typical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm the structure.

Predicted Mass Spectral Data

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 139, corresponding to the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, which should be consistent with the calculated exact mass for C₆H₉N₃O (139.0746 Da).[1]

-

Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of small neutral molecules or radicals. Key expected fragments include:

-

Loss of the cyclobutyl group.

-

Cleavage of the oxadiazole ring.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is likely to produce a strong protonated molecule peak [M+H]⁺ at m/z = 140. Electron ionization (EI) is a harder ionization technique that may lead to more extensive fragmentation, providing more structural information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution instruments are preferred for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, grounded in the analysis of analogous structures, serves as a reliable guide for researchers. By following the detailed experimental protocols, scientists can generate high-quality data, ensuring the integrity and validity of their findings. This technical guide empowers researchers in the field of drug discovery and development with the necessary tools to confidently work with this and related novel chemical entities.

References

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]

-

This compound | C6H9N3O | CID 20120913. PubChem. Available at: [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

This compound | CAS 89464-84-6. Matrix Fine Chemicals. Available at: [Link]

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journals. Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of PharmTech Research. Available at: [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. Available at: [Link]

Sources

- 1. This compound | C6H9N3O | CID 20120913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 89464-84-6 [matrix-fine-chemicals.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Butyl-1,3,4-oxadiazol-2-amine | 52838-38-7 | Benchchem [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its versatile physicochemical properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the discovery and development of 1,3,4-oxadiazole derivatives, from fundamental synthetic strategies to their diverse pharmacological applications and the critical evaluation of their structure-activity relationships (SAR).

The Rationale Behind the Rise of 1,3,4-Oxadiazoles in Drug Development

The enduring interest in the 1,3,4-oxadiazole moiety stems from its unique combination of properties that are highly desirable in drug candidates. The pyridine-type nitrogen atoms within the ring act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[5][6] Furthermore, the oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2][7] The rigid, planar structure of the ring also provides a predictable framework for the spatial orientation of substituents, aiding in rational drug design.

This versatile scaffold is at the core of several marketed drugs, demonstrating its clinical significance. Notable examples include:

-

Raltegravir: An antiretroviral drug used in the treatment of HIV infection.[1][2][8]

-

Zibotentan: An anticancer agent that has been in late-stage clinical trials.[1][2]

-

Nesapidil: An antihypertensive drug.[1]

The proven success of these drugs, coupled with the broad spectrum of biological activities exhibited by novel derivatives, continues to fuel intensive research into this remarkable heterocyclic system.[4][11]

Synthetic Pathways to the 1,3,4-Oxadiazole Core: A Chemist's Toolkit

A variety of synthetic methodologies have been developed for the construction of the 1,3,4-oxadiazole ring, offering chemists a range of options to suit different starting materials and desired substitution patterns.

The Workhorse Reaction: Cyclodehydration of Diacylhydrazines

The most common and straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[12][13] This transformation can be achieved using a variety of dehydrating agents, with the choice of reagent often influencing reaction conditions and substrate tolerance.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration

-

Preparation of the Diacylhydrazine Intermediate:

-

To a solution of an acid hydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF), add an acid chloride or carboxylic acid (1.1 equivalents) and a base (e.g., triethylamine, pyridine) if necessary.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to afford the crude diacylhydrazine.

-

-

Cyclodehydration:

-

Dissolve the crude diacylhydrazine in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12]

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.

-

Oxidative Cyclization of Acylhydrazones

An alternative and often milder approach is the oxidative cyclization of acylhydrazones, which are readily prepared by the condensation of acid hydrazides with aldehydes.[14][15] This method is particularly useful for accessing 2,5-disubstituted 1,3,4-oxadiazoles with diverse substitution patterns.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization

-

Formation of the Acylhydrazone:

-

To a solution of an acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add an aldehyde (1 equivalent) and a catalytic amount of acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the acylhydrazone precipitates or the reaction is complete as indicated by TLC.

-

Collect the solid by filtration or isolate the product by extraction.

-

-

Oxidative Cyclization:

-

Dissolve the acylhydrazone in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent such as bromine in acetic acid or ceric ammonium nitrate.[10][12]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

-

Wash the solid with water and purify by recrystallization or column chromatography.

-

Caption: Mechanisms of anticancer action for 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents. [9][16]1,3,4-Oxadiazole derivatives have shown significant promise in this area, with many compounds exhibiting potent activity against a broad spectrum of bacteria and fungi. [9][17][18] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. [17][19]For instance, some derivatives target enzymes involved in cell wall synthesis, while others disrupt DNA replication or protein synthesis. [17]Structure-activity relationship studies have revealed that the nature and position of substituents on the 1,3,4-oxadiazole ring are crucial for determining the antimicrobial spectrum and potency. [20] Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Organism(s) | Activity Metric | Key Findings | Reference |

| Benzothiazepine/Benzodiazepine derivatives | P. aeruginosa, S. aureus | MIC | More potent than ampicillin | [9] |

| Thiol-containing derivatives | Gram-positive bacteria | MIC | Similar activity to amoxicillin | [9] |

| Norfloxacin derivatives | S. aureus, E. coli | MIC | Excellent antibacterial activity | [9] |

| Naphthyloxymethyl-substituted derivatives | M. tuberculosis | MIC (6.25 µg/mL) | Potent anti-mycobacterial activity | [2] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,3,4-Oxadiazole derivatives have been investigated as potential anti-inflammatory agents, with many compounds demonstrating significant activity in various preclinical models. [4][21][22]The proposed mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and prostaglandins. [7][22] The replacement of a carboxylic acid group in traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to maintain or even enhance anti-inflammatory activity while potentially reducing gastrointestinal side effects. [7]

Structure-Activity Relationship (SAR) Studies: Guiding the Path to More Potent Drugs

Systematic modification of the 1,3,4-oxadiazole scaffold and analysis of the resulting changes in biological activity are crucial for rational drug design. SAR studies provide valuable insights into the key structural features required for potent and selective interaction with a biological target. [20][23] Key considerations in the SAR of 1,3,4-oxadiazole derivatives include:

-

Substituents at the 2- and 5-positions: The nature, size, and electronic properties of these substituents have a profound impact on biological activity. For example, the introduction of hydrophobic groups can enhance membrane permeability, while the incorporation of hydrogen bond donors or acceptors can improve target binding. [20]* Linker between the oxadiazole ring and substituents: The length and flexibility of any linker can influence the overall conformation of the molecule and its ability to fit into the active site of a target protein.

-

Stereochemistry: For chiral derivatives, the stereochemistry can be a critical determinant of biological activity, with one enantiomer often being significantly more potent than the other.

Future Directions and Conclusion

The 1,3,4-oxadiazole scaffold continues to be a rich source of inspiration for the discovery of new drug candidates. Its favorable physicochemical properties, synthetic accessibility, and broad range of biological activities ensure its continued prominence in medicinal chemistry. [4][24]Future research in this area will likely focus on:

-

The development of more efficient and environmentally friendly synthetic methods.

-

The exploration of novel biological targets for 1,3,4-oxadiazole derivatives.

-

The use of computational modeling and machine learning to guide the design of more potent and selective compounds.

-

The investigation of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other pharmacophores to achieve synergistic effects.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. (URL: [Link])

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (URL: )

- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (URL: )

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. (URL: [Link])

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. (URL: [Link])

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. PubMed. (URL: [Link])

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )

- Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. (URL: )

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. (URL: [Link])

-

1,3,4-Oxadiazoles as Anticancer Agents: A Review. PubMed. (URL: [Link])

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. (URL: [Link])

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. PMC - NIH. (URL: [Link])

-

1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. (URL: [Link])

-

1,3,4-oxadiazole derivatives as potential antimicrobial agents. Outbreak.info. (URL: [Link])

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: )

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis. (URL: [Link])

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. (URL: [Link])

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. (URL: [Link])

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. (URL: [Link])

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. (URL: [Link])

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. (URL: [Link])

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL: [Link])

-

1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. (URL: [Link])

- A Comprehensive Review on 1,3,4-oxadiazole Deriv

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. PubMed. (URL: [Link])

-

A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. (URL: [Link])

-

1,3,4-oxadiazole: a biologically active scaffold. PubMed. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. (URL: [Link])

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. (URL: [Link])

-

Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. National Institutes of Health. (URL: [Link])

-

SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. (URL: [Link])

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. (URL: [Link])

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. thaiscience.info [thaiscience.info]

- 11. archives.ijper.org [archives.ijper.org]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 15. jchemrev.com [jchemrev.com]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 17. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 20. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 1,3,4-oxadiazole: a biologically active scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of 5-Substituted-2-Amino-1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring system, particularly with a 2-amino substitution, represents a cornerstone scaffold in modern medicinal chemistry. This five-membered heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. The versatility of the C5 position allows for extensive chemical modification, leading to a vast library of derivatives with a remarkably broad spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 5-substituted-2-amino-1,3,4-oxadiazole compounds, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutic agents. The narrative synthesizes data from numerous studies to illuminate the compound class's significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

The Privileged Scaffold: Understanding the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[1][2][3] Its planarity, electron-donating properties, and ability to participate in hydrogen bonding interactions make it a highly effective pharmacophore.[4] The presence of the pyridine-type nitrogen atoms enhances its binding affinity to various biological targets.[4] The 2-amino group provides a crucial point for interaction and can be further functionalized, while the substituent at the C5 position is a key determinant of the compound's specific biological activity. This structural versatility has established the 1,3,4-oxadiazole nucleus as a "privileged scaffold" in drug design, appearing in marketed drugs like the antiretroviral Raltegravir and the antihypertensive Tiodazosin.[2]

Synthetic Pathways: From Precursors to Active Molecules

A common and efficient route to synthesize 5-substituted-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde or ketone semicarbazones.[5][6] This method is favored for its accessibility of starting materials and generally good yields. An alternative robust method proceeds via the cyclodesulfurization of acylthiosemicarbazide precursors.[7]

Workflow for Semicarbazone-based Synthesis

The following diagram illustrates a typical workflow for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles starting from an aromatic aldehyde.

Caption: General workflow for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes a general procedure for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles from semicarbazones.

-

Semicarbazone Formation:

-

Dissolve one equivalent of the desired substituted aldehyde in a suitable solvent such as ethanol.

-

Add a solution of one equivalent of semicarbazide hydrochloride and one equivalent of sodium acetate in water.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated semicarbazone, wash with cold water, and dry.

-

-

Oxidative Cyclization:

-

Suspend the synthesized semicarbazone in a solvent like glacial acetic acid or acetonitrile.[6][8]

-

Add an oxidizing agent. A common choice is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of potassium iodide.[7]

-

Stir the reaction mixture at room temperature for 3-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the resulting solid product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF-water mixture).

-

-

Characterization:

A Spectrum of Biological Activities

The true value of the 5-substituted-2-amino-1,3,4-oxadiazole scaffold lies in its diverse pharmacological potential. By varying the substituent at the 5-position, researchers have developed compounds with potent activities against a wide range of diseases.[1][4]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a variety of pathogenic microbes, including drug-resistant strains.[10] The antimicrobial effect is partly attributed to the toxophoric -N=C-O- linkage, which can interact with microbial cellular components.[11]

-

Antibacterial Action: Many derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][12] Notably, certain compounds have exhibited significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major public health threat.[13][14] For instance, some novel derivatives showed minimum inhibitory concentrations (MICs) as low as 0.25–1 µg/mL against MRSA strains.[14]

-

Antifungal Properties: These compounds have also been effective against various fungal species, including Candida albicans and Aspergillus species.[5][15] The mechanism often involves the inhibition of key fungal enzymes like lanosterol-14α-demethylase.[14]

| Compound Type | Target Organism | Activity (MIC) | Reference |

| N-substituted benzamides | S. aureus | 4 to 32 µg/ml | [11] |

| Norfloxacin hybrids | MRSA | 0.25–1 µg/mL | [14] |

| Quinoline-containing | C. tetani, B. subtilis | Moderate to Strong | [10] |

| Fluoroquinolone hybrids | Gram-positive & negative | Good to Excellent | [14] |

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with various oncology-relevant targets.[2][16]

Caption: Mechanisms of anticancer action for 1,3,4-oxadiazole derivatives.

-

Mechanism of Action: These compounds exert their anticancer effects through diverse mechanisms.[17] They have been shown to inhibit crucial enzymes like topoisomerase, histone deacetylase (HDAC), and thymidylate synthase.[17][18] Furthermore, they can modulate key signaling pathways; for example, some derivatives inhibit the aberrant activation of NF-κB, a transcription factor linked to cancer progression.[19] Inhibition of growth factors such as vascular endothelial growth factor receptor (VEGFR) has also been reported, leading to anti-angiogenic effects.[16]

-

Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.[16][18][20] In some cases, the in vitro activity of these synthetic compounds has been shown to be significantly higher than that of standard chemotherapeutic drugs like cisplatin and 5-fluorouracil.[16][18]

| Cell Line | Compound Type | Activity (IC₅₀) | Reference |

| A549 (Lung) | Thio-acetamide derivatives | <0.14 µM to 7.48 µM | [18] |

| C6 (Glioblastoma) | Thio-acetamide derivatives | 8.16 µM | [18] |

| HT-29 (Colon) | Diphenylamine derivatives | 1.3–2.0 µM | [2] |

| HepG2 (Liver) | Isatin hybrids | 0.26 µM | [2] |

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. 1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents.[21][22]

-

Mechanism of Action: The anti-inflammatory activity is thought to arise from the inhibition of prostaglandin biosynthesis, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[21] More recent studies suggest that these compounds can also target inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-TLR4-NF-κB pathway, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[23]

-

In Vivo Efficacy: In animal models, these compounds have demonstrated significant anti-inflammatory effects. For example, in the carrageenan-induced rat paw edema model, a standard for acute inflammation, certain derivatives have shown a reduction in edema comparable to or exceeding that of standard drugs like diclofenac.[22][23] They are also effective in chronic inflammation models, such as adjuvant-induced arthritis.[23]

Anticonvulsant Properties

Epilepsy and other seizure disorders represent a significant therapeutic challenge. The 1,3,4-oxadiazole nucleus has been identified as a valuable scaffold for the development of novel anticonvulsant drugs.[24][25]

-

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that some 1,3,4-oxadiazole derivatives may exert their anticonvulsant effects by potentiating GABAergic neurotransmission.[25] The GABA-A receptor is a key inhibitory neurotransmitter receptor in the brain, and its enhancement can suppress neuronal hyperexcitability.

-

Preclinical Evaluation: These compounds have been successfully evaluated in standard preclinical models of epilepsy, including the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[24][26][27] The results from these studies indicate that the presence of both electron-donating and electron-withdrawing groups on the scaffold can lead to excellent anticonvulsant activity.[25]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted-2-amino-1,3,4-oxadiazoles is highly dependent on the nature of the substituent at the 5-position. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed:

-

Antimicrobial Activity: The presence of lipophilic moieties, such as phenyl or naphthalene groups, often enhances antibacterial activity, particularly against MRSA.[13] Aryl halides at the 5-position have also been shown to significantly alter antimicrobial potency.[5]

-

Anticancer Activity: Electronegative substituents on an aryl ring at the 5-position can be crucial for activity. For instance, chloro- and fluoro-substitutions have been associated with potent cytotoxicity.[18]

-

Anti-inflammatory Activity: An o-phenol substitution at the 2-position of an attached aryl ring has been shown to be important for in vivo anti-inflammatory activity.[23] Anilide moieties have also been identified as vital for this effect.[28]

-

Anticonvulsant Activity: The introduction of strong electron-donating groups (e.g., methoxy, amino) and weak electron-withdrawing groups (e.g., halogens) on a phenyl ring attached to the oxadiazole core can improve anticonvulsant potency.[26]

Future Directions and Conclusion

The 5-substituted-2-amino-1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it a prime candidate for the development of next-generation therapeutics.[4][17] Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a wider chemical space and identify novel derivatives with enhanced potency and selectivity.

References

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s), s44-s60. [Link]

-

Yurttaş, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Sciforum. [Link]

-

Karpińska, E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3333. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). ProQuest. [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Publishing. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate. [Link]

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (2024). PubMed. [Link]

-

Kumar, S., et al. (2011). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Biointerface Research in Applied Chemistry, 1(4), 143-150. [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). International Journal of Medical Sciences and Pharma Research. [Link]

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2023). PubMed. [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2021). Frontiers in Oncology. [Link]

-

A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. (2023). ResearchGate. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2023). Taylor & Francis Online. [Link]

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Trends in Sciences. [Link]

-

Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues. (2019). Asian Journal of Chemistry. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). Thieme Connect. [Link]

-

(PDF) Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). ResearchGate. [Link]

-

(PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. (2011). ResearchGate. [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2016). PubMed. [Link]

-

Synthesis and quantitative structure - Activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. (2001). TU/e. [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025). Academia.edu. [Link]

-

Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. (2001). PubMed. [Link]

-

Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. (2011). ResearchGate. [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (1962). ACS Publications. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of PharmTech Research. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ThaiScience. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). MDPI. [Link]

-

Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (1986). Semantic Scholar. [Link]

-

1,3,4-oxadiazole: a biologically active scaffold. (2012). ResearchGate. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2014). National Center for Biotechnology Information. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijmspr.in [ijmspr.in]

- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

- 23. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

- 25. tis.wu.ac.th [tis.wu.ac.th]

- 26. asianpubs.org [asianpubs.org]

- 27. thieme-connect.com [thieme-connect.com]

- 28. mdpi.com [mdpi.com]

The 1,3,4-Oxadiazole Ring System: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its unique electronic and structural features contribute to favorable interactions with a multitude of biological targets, leading to its incorporation into a wide array of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the pharmacophore potential of the 1,3,4-oxadiazole ring system, delving into its synthesis, diverse biological applications, mechanisms of action, and the critical role of computational studies in elucidating its therapeutic promise. We will dissect key synthetic protocols, analyze structure-activity relationships, and visualize complex biological pathways to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this versatile scaffold in contemporary drug discovery.

The Chemical and Pharmacological Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is characterized by the presence of one oxygen and two nitrogen atoms, a configuration that imparts a unique set of physicochemical properties.[5] The pyridine-type nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological receptors, while the overall planar structure allows for effective stacking interactions.[3][4] Furthermore, the 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[4]

This versatile scaffold has been successfully integrated into drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents.[6][7][8] The commercial success of drugs like Raltegravir, an anti-HIV medication, underscores the therapeutic value of this heterocyclic system.[9]

Synthetic Strategies: Building the 1,3,4-Oxadiazole Scaffold

The synthesis of 1,3,4-oxadiazole derivatives can be broadly categorized into several key strategies, each with its own advantages and suitability for generating specific substitution patterns. The choice of synthetic route is often dictated by the desired substituents at the 2- and 5-positions, as these are crucial for modulating biological activity.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

One of the most common and versatile methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines. This approach offers a straightforward route to a wide variety of derivatives.

Experimental Protocol: Cyclodehydration of Diacylhydrazines using POCl₃

This protocol describes a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from the corresponding diacylhydrazine precursors.

-

Step 1: Synthesis of the Diacylhydrazine Intermediate.

-

To a solution of an appropriate acid hydrazide (1 mmol) in a suitable solvent such as pyridine or DMF, add an equimolar amount of an acid chloride (1 mmol) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring.

-

To the synthesized diacylhydrazine (1 mmol), add an excess of phosphorus oxychloride (POCl₃) (5-10 mL).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).[10][11]

-

Causality Behind Experimental Choices:

-

POCl₃ as a Dehydrating Agent: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine by activating the carbonyl oxygen, making it a good leaving group.

-

Excess POCl₃: Using an excess of POCl₃ ensures the complete conversion of the starting material and can also serve as the reaction solvent.

-

Reaction at Reflux: The elevated temperature provides the necessary activation energy for the cyclodehydration reaction to proceed at a reasonable rate.

Synthesis of 2-Amino-1,3,4-Oxadiazoles

2-Amino-1,3,4-oxadiazoles are another important class of derivatives with significant biological activities. A common synthetic route involves the oxidative cyclization of semicarbazones.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones

This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from aldehyde semicarbazones.

-

Step 1: Synthesis of the Semicarbazone Intermediate.

-

To a solution of semicarbazide hydrochloride (1 mmol) and sodium acetate (1 mmol) in aqueous methanol, add the desired aldehyde (1 mmol).

-

Stir the mixture at room temperature for 30-60 minutes.

-

The formation of the semicarbazone precipitate indicates the completion of the reaction.

-

Filter the solid, wash with cold water, and dry.

-

-

Step 2: Oxidative Cyclization to the 2-Amino-1,3,4-Oxadiazole.

-